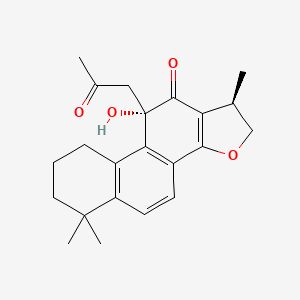

Danshenol B

描述

Structure

3D Structure

属性

IUPAC Name |

(1R,10S)-10-hydroxy-1,6,6-trimethyl-10-(2-oxopropyl)-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-12-11-26-19-15-7-8-16-14(6-5-9-21(16,3)4)18(15)22(25,10-13(2)23)20(24)17(12)19/h7-8,12,25H,5-6,9-11H2,1-4H3/t12-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLPKGGMSDHTRS-YTEVENLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(C3=C2C=CC4=C3CCCC4(C)C)(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C1C(=O)[C@@](C3=C2C=CC4=C3CCCC4(C)C)(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172335 | |

| Record name | Danshenol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189308-09-6 | |

| Record name | Danshenol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189308096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Danshenol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating Danshenol B from Salvia miltiorrhiza: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of Danshenol B from the roots of Salvia miltiorrhiza (Danshen). The document details experimental protocols, presents quantitative data, and visualizes relevant biological pathways to serve as a valuable resource for researchers in natural product chemistry and drug development.

Introduction

Salvia miltiorrhiza, commonly known as Danshen, is a perennial plant widely used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1][2] Its therapeutic effects are attributed to a rich diversity of bioactive compounds, which are broadly classified into two categories: lipophilic diterpenoid quinones (tanshinones) and hydrophilic phenolic acids.[3] this compound, a water-soluble phenolic compound, has garnered increasing interest for its potential pharmacological activities. This guide focuses on the methodologies for its effective isolation and purification.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Salvia miltiorrhiza is a multi-step process involving extraction, fractionation, and chromatographic purification. While a single standardized protocol is not universally established, the following sections synthesize common and effective methodologies reported in the scientific literature.

Extraction

The initial step involves the extraction of crude phenolic acids from the dried roots of Salvia miltiorrhiza. Water-based extraction methods are typically employed for hydrophilic compounds like this compound.

Protocol: Acidified Hot Water Extraction

-

Preparation of Plant Material: Dried roots of Salvia miltiorrhiza are pulverized into a fine powder.

-

Extraction Solvent: An acidic aqueous solution is prepared. A common approach is to use water with the pH adjusted to 3.5-4.5 using an acid such as hydrochloric acid, oxalic acid, acetic acid, or citric acid.[4]

-

Solid-to-Liquid Ratio: The powdered plant material is mixed with the extraction solvent, typically at a ratio of 1:8 to 1:10 (g/mL).[4]

-

Extraction Conditions: The mixture is heated in a water bath at a temperature ranging from 70°C to 80°C for 60 to 90 minutes with continuous stirring.[4]

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting aqueous extract is then concentrated under reduced pressure to a smaller volume.

Fractionation and Purification

The crude extract contains a complex mixture of compounds. Therefore, subsequent fractionation and purification steps are essential to isolate this compound. High-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (Prep-HPLC) are powerful techniques for this purpose.

Protocol: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is particularly effective for separating components from complex mixtures.

-

Solvent System Selection: A suitable two-phase solvent system is crucial for successful separation. A commonly used system for separating tanshinones, which are structurally related to Danshenols, is a mixture of hexane-ethyl acetate-ethanol-water at a ratio of 8:2:7:3 (v/v/v/v).[5] The selection of the optimal solvent system for this compound may require preliminary analytical runs.

-

HSCCC Operation:

-

The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).

-

The crude extract, dissolved in a small volume of the solvent system, is injected into the column.

-

The mobile phase (the lower phase of the solvent system) is then pumped through the column at a specific flow rate.

-

The separation is monitored by a UV detector, and fractions are collected based on the elution profile.

-

Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution technique used for the final purification of the target compound.

-

Column: A reversed-phase C18 column is commonly used for the separation of phenolic compounds.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is typically employed.

-

Detection: The separation is monitored using a UV detector at a wavelength suitable for this compound.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC.

Quantitative Data

The yield and purity of isolated compounds are critical parameters in natural product chemistry. While specific quantitative data for the isolation of this compound is not extensively reported, data for the closely related and abundant salvianolic acid B can provide a benchmark.

| Parameter | Value | Reference |

| Extraction Yield of Salvianolic Acid B | ||

| - Acidified Water Extraction (pH 3.5, 75°C, 60 min) | 92.3% | [4] |

| - Acidified Water Extraction (pH 4.0, 75°C, 70 min) | 93.7% | [4] |

| Purity of Isolated Compounds (Post-HSCCC) | ||

| - Tanshinone IIA | >98% | [5] |

| - Tanshinone I | >94% | [5] |

Note: The yields and purities are highly dependent on the starting material and the specific experimental conditions.

Biological Signaling Pathways

Danshenols and other bioactive compounds from Salvia miltiorrhiza have been shown to modulate various signaling pathways implicated in inflammation and apoptosis.

PIK3CG/NLRP3 Inflammasome Signaling Pathway

Recent studies suggest that this compound may alleviate pain by regulating the PIK3CG/NLRP3 signaling pathway. The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers inflammatory responses.

Caption: PIK3CG/NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Natural products, including compounds from Salvia miltiorrhiza, have been shown to modulate this pathway.[6][7]

Caption: A simplified representation of the MAPK signaling cascade.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis. Dysregulation of apoptosis is implicated in various diseases. Extracts from Salvia miltiorrhiza have been shown to induce apoptosis in cancer cells through the caspase-3 pathway.[8]

Caption: The intrinsic apoptosis pathway initiated by Danshen extract.

Conclusion

The isolation of this compound from Salvia miltiorrhiza is a feasible yet intricate process that relies on a combination of efficient extraction and high-resolution chromatographic techniques. This guide provides a foundational framework for researchers to develop and optimize their own isolation protocols. Further investigation into the specific biological activities of purified this compound and its mechanisms of action, particularly in relation to the signaling pathways outlined, will be crucial for its potential development as a therapeutic agent.

References

- 1. academicjournals.org [academicjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. jfda-online.com [jfda-online.com]

- 4. CN102475739B - Radix Salviae Miltiorrhizae water extract and preparation method thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Danshenol B: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshenol B is a naturally occurring abietane-type diterpenoid isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a perennial plant widely used in traditional Chinese medicine.[1] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including potent aldose reductase inhibition and neuroprotective effects. Recent studies have highlighted its potential in alleviating central post-stroke pain by modulating key inflammatory signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and biological activities of this compound, along with detailed experimental protocols and pathway visualizations to support further research and drug development efforts.

Chemical Structure and Properties

This compound is a crystalline solid with the molecular formula C₂₂H₂₆O₄ and a molecular weight of 354.43 g/mol .[1]

IUPAC Name: (1R,10S)-10-hydroxy-1,6,6-trimethyl-10-(2-oxopropyl)-2,7,8,9-tetrahydro-1H-phenanthro[1,2-b]furan-11-one

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₆O₄ | [1] |

| Molecular Weight | 354.43 g/mol | [1] |

| Physical Description | Crystalline solid | [1] |

| Melting Point | 199.47 °C | [1] |

| Boiling Point | 471.9 °C (Predicted) | [1] |

| Topological Polar Surface Area | 63.6 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 2 | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Pharmacokinetic Properties

Preclinical studies have provided initial insights into the pharmacokinetic profile of this compound.

| Parameter | Value | Reference |

| Oral Bioavailability | 57.95% | |

| Blood-Brain Barrier Permeability | 0.1 (indicating limited CNS penetration) | |

| Intestinal Absorption (Caco-2 permeability) | 0.53 nm/s (suggesting good absorption) | |

| Water Solubility | Moderate (inferred from fractional negative accessible surface area of 63.59%) |

Experimental Protocols

Isolation of this compound from Salvia miltiorrhiza

A common method for the isolation of this compound and other diterpenoids from the roots of Salvia miltiorrhiza involves solvent extraction followed by chromatographic separation.

Protocol:

-

Extraction:

-

Air-dried and powdered roots of Salvia miltiorrhiza are extracted with 95% ethanol at room temperature.

-

The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, typically rich in diterpenoids, is collected and concentrated.

-

-

Chromatographic Separation:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

A gradient elution is performed using a solvent system of increasing polarity, such as n-hexane-ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles to known this compound standards are pooled.

-

-

Purification:

-

Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.

-

A mobile phase of methanol-water or acetonitrile-water in a gradient or isocratic mode is used for elution.

-

The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

-

Total Synthesis of Abietane Diterpenoids (General Strategy)

Retrosynthetic Analysis and Key Steps:

-

Disconnection of the D-ring: The furan ring can be formed in the later stages of the synthesis from a suitable precursor.

-

Formation of the Tricyclic Core: The A, B, and C rings can be constructed through various methods, including:

-

Diels-Alder reactions: To form the C ring.

-

Annulation reactions: Such as Robinson annulation to build the A ring onto a B-C ring system.

-

Intramolecular Friedel-Crafts reactions: To close one of the rings.

-

-

Introduction of Stereocenters: Asymmetric synthesis or resolution techniques are employed to establish the correct stereochemistry at the chiral centers.

-

Functional Group Interconversions: Oxidation, reduction, and other transformations are used to install the required hydroxyl, ketone, and other functional groups.

In Vitro Aldose Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the aldose reductase enzyme, which is implicated in diabetic complications.

Protocol:

-

Enzyme Preparation:

-

Aldose reductase can be partially purified from rat lens homogenates or a recombinant human aldose reductase can be used.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing:

-

Phosphate buffer (e.g., 100 mM, pH 6.2)

-

NADPH (e.g., 0.1 mM)

-

Substrate (e.g., DL-glyceraldehyde, 10 mM)

-

Aldose reductase enzyme preparation

-

-

-

Inhibition Measurement:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of the substrate.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored spectrophotometrically over time.

-

The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined from a dose-response curve.

-

In Vivo Model of Central Post-Stroke Pain (CPSP)

A common animal model to study CPSP involves inducing a hemorrhagic stroke in the thalamus of rodents.

Protocol:

-

Animal Model Induction:

-

Mice or rats are anesthetized and placed in a stereotaxic frame.

-

A small burr hole is drilled in the skull over the target brain region (e.g., the ventral posterolateral nucleus of the thalamus).

-

A microinjection of collagenase is administered to induce a localized hemorrhage.

-

-

Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., PBS with a small amount of DMSO).

-

The solution is administered to the animals, typically via oral gavage, at various doses (e.g., 5, 10, 50 mg/kg).

-

A vehicle control group receives the solvent alone.

-

-

Behavioral Testing:

-

Pain-related behaviors are assessed at different time points after stroke induction and drug administration.

-

Mechanical allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold.

-

Thermal hyperalgesia: Assessed using a hot plate or radiant heat source to measure the paw withdrawal latency.

-

-

Biochemical Analysis:

-

At the end of the experiment, animals are euthanized, and brain tissue (specifically the thalamus) is collected.

-

The expression levels of proteins in the PIK3CG/NLRP3 signaling pathway are analyzed by Western blotting or immunohistochemistry.

-

Mechanism of Action: Signaling Pathways

This compound has been shown to exert its therapeutic effects by modulating specific signaling pathways. A key mechanism identified is the regulation of the PIK3CG/NLRP3 inflammasome pathway in the context of central post-stroke pain.

PIK3CG/NLRP3 Signaling Pathway

The PI3Kγ (encoded by PIK3CG) signaling pathway is a critical regulator of inflammation. In the context of neuroinflammation following a stroke, the activation of this pathway can lead to the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that drives the production of pro-inflammatory cytokines. This compound has been found to inhibit this pathway, thereby reducing neuroinflammation and alleviating pain.

Experimental Workflow

The investigation of a natural product like this compound typically follows a structured workflow from initial discovery to preclinical evaluation.

Conclusion

This compound is a promising bioactive diterpenoid from Salvia miltiorrhiza with well-defined chemical properties and significant therapeutic potential. Its ability to inhibit aldose reductase and modulate the PIK3CG/NLRP3 signaling pathway makes it a compelling candidate for the development of novel treatments for diabetic complications and central post-stroke pain. The detailed protocols and pathway information provided in this guide are intended to facilitate further research into the pharmacological activities and mechanisms of action of this compound, ultimately accelerating its translation into clinical applications.

References

Danshenol B: A Technical Guide to its Neuroprotective Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshenol B, a bioactive compound isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), is emerging as a promising candidate for neuroprotection. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanisms of action in neuroprotection, with a focus on its role in key signaling pathways. The information presented herein is intended to support further research and drug development efforts in the field of neurology.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily involving the modulation of inflammatory and oxidative stress pathways. The most well-documented mechanism involves the inhibition of the PIK3CG/NLRP3 signaling pathway. Additionally, based on the known activities of related compounds from Salvia miltiorrhiza, it is plausible that this compound also engages the Nrf2 and PI3K/Akt signaling pathways to confer neuroprotection.

Inhibition of the PIK3CG/NLRP3 Inflammasome Signaling Pathway

The primary neuroprotective mechanism of this compound elucidated to date is its potent inhibition of the Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PIK3CG)/NLR family pyrin domain-containing protein 3 (NLRP3) signaling pathway. This pathway is a critical driver of neuroinflammation and subsequent neuronal damage in conditions such as central post-stroke pain (CPSP)[1].

This compound has been shown to directly bind to PIK3CG, a key regulator of inflammation and oxidative stress[1]. This interaction inhibits the downstream activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). By suppressing this pathway, this compound effectively reduces neuroinflammation and alleviates neuropathic pain in preclinical models[1].

Caption: this compound inhibits the PIK3CG/NLRP3 pathway.

Potential Activation of the Nrf2 Antioxidant Pathway

While direct evidence for this compound is emerging, many related compounds from Salvia miltiorrhiza are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response[2][3]. It is plausible that this compound shares this mechanism.

Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative stress-induced neuronal damage[3].

Caption: Putative activation of the Nrf2 pathway by this compound.

Potential Modulation of the PI3K/Akt Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a central node for promoting cell survival and inhibiting apoptosis[4][5]. Several natural compounds with neuroprotective properties have been shown to activate this pathway. While specific data for this compound is limited, its structural similarity to other neuroprotective phytochemicals suggests a potential role in modulating PI3K/Akt signaling.

Activation of this pathway can lead to the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and the activation of transcription factors that promote the expression of anti-apoptotic proteins like Bcl-2[4].

Caption: Putative modulation of the PI3K/Akt pathway by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound's neuroprotective effects.

Table 1: Molecular Docking and Behavioral Outcomes

| Parameter | Value | Experimental Context | Reference |

| Molecular Docking | |||

| Binding Affinity to PIK3CG | -9.127 kcal/mol | In silico molecular docking analysis | [1] |

| Behavioral Assessments (CPSP Mouse Model) | |||

| Neurological Severity Score (mNSS) | Significantly reduced with 50 mg/kg this compound | Assessment of motor skills, sensory perception, balance, and reflexes | [1] |

Table 2: Effects on the PIK3CG/NLRP3 Pathway

| Biomarker | Effect of this compound (50 mg/kg) | Experimental Context | Reference |

| Protein Expression (Thalamus) | |||

| PIK3CG | Suppressed | Western Blot analysis in CPSP mouse model | [1] |

| NLRP3 | Suppressed | Western Blot analysis in CPSP mouse model | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the neuroprotective mechanisms of this compound.

Central Post-Stroke Pain (CPSP) Mouse Model

This in vivo model is crucial for studying the therapeutic effects of this compound on neuropathic pain following a stroke.

-

Principle: A hemorrhagic stroke is induced in the thalamus, a key region for pain processing, by injecting collagenase IV. This leads to the development of chronic pain hypersensitivity, mimicking human CPSP[6][7].

-

Procedure:

-

Mice are anesthetized and placed in a stereotaxic frame.

-

A small burr hole is drilled over the target brain region (ventral posterolateral/ventral posteromedial thalamic nucleus).

-

A microinjection needle is used to slowly infuse a solution of collagenase IV into the thalamus[6][8].

-

The needle is left in place for a few minutes to prevent backflow, then slowly withdrawn.

-

The incision is sutured, and the animal is allowed to recover.

-

Behavioral tests for pain hypersensitivity (e.g., von Frey test for mechanical allodynia, cold plate test for thermal hyperalgesia) are performed at various time points post-surgery to confirm the development of CPSP[6].

-

Caption: Workflow for the CPSP mouse model and this compound treatment.

Western Blot Analysis

This technique is used to quantify the expression levels of specific proteins in brain tissue lysates, providing insights into the signaling pathways affected by this compound.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Procedure:

-

Protein Extraction: Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a method such as the bicinchoninic acid (BCA) assay.

-

Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using an electric current.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-PIK3CG, anti-NLRP3, anti-p-Akt, anti-Nrf2).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using a digital imaging system. The intensity of the bands corresponds to the amount of protein.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading[9][10].

-

Immunofluorescence Staining

This technique allows for the visualization and localization of specific proteins within brain tissue sections, providing spatial information about cellular responses.

-

Principle: Fluorescently labeled antibodies are used to detect target antigens in tissue sections, which are then visualized using a fluorescence microscope.

-

Procedure:

-

Tissue Preparation: Brains are fixed (e.g., with paraformaldehyde), cryoprotected in sucrose, and then sectioned using a cryostat.

-

Antigen Retrieval (if necessary): Sections may be treated to unmask the antigenic sites.

-

Blocking and Permeabilization: Sections are incubated in a blocking solution containing a detergent (e.g., Triton X-100) to block non-specific binding and permeabilize cell membranes.

-

Primary Antibody Incubation: Sections are incubated with primary antibodies against the proteins of interest (e.g., Iba-1 for microglia, NeuN for neurons).

-

Secondary Antibody Incubation: After washing, sections are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.

-

Counterstaining: A nuclear counterstain such as DAPI may be used to visualize cell nuclei.

-

Mounting and Imaging: Sections are mounted with an anti-fade mounting medium and imaged using a confocal or fluorescence microscope[2][11][12].

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of specific genes, providing information on how this compound may regulate gene transcription.

-

Principle: The amount of a specific mRNA is quantified by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in a real-time PCR machine. The amplification is monitored in real-time using a fluorescent dye.

-

Procedure:

-

RNA Extraction: Total RNA is isolated from brain tissue using a suitable extraction method (e.g., TRIzol reagent).

-

RNA Quantification and Quality Control: The concentration and purity of the RNA are determined.

-

Reverse Transcription: RNA is converted to cDNA using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is amplified in a reaction mixture containing specific primers for the gene of interest (e.g., TNF-α, IL-1β, IL-6) and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Data Analysis: The cycle threshold (Ct) value, which is inversely proportional to the initial amount of target mRNA, is determined for each sample. Gene expression levels are typically normalized to a housekeeping gene (e.g., GAPDH) and calculated using the ΔΔCt method[1][13][14].

-

Conclusion and Future Directions

This compound demonstrates significant neuroprotective potential, primarily through the well-documented inhibition of the PIK3CG/NLRP3 neuroinflammatory pathway. The data strongly support its development as a therapeutic agent for conditions involving neuroinflammation, such as central post-stroke pain.

Further research is warranted to fully elucidate the role of this compound in modulating the Nrf2 and PI3K/Akt pathways. Quantitative studies are needed to confirm its activity and determine the extent of its contribution to the overall neuroprotective effect. Additionally, investigating its anti-apoptotic and broader antioxidant properties through detailed in vitro and in vivo studies will provide a more comprehensive understanding of its therapeutic potential. The continued exploration of this compound's multifaceted mechanisms of action will be crucial for its successful translation into clinical applications for a range of neurological disorders.

References

- 1. 4.7. qRT-PCR Analysis of Mouse Brain Cytokines [bio-protocol.org]

- 2. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System [frontiersin.org]

- 4. frontiersin.org [frontiersin.org]

- 5. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]

- 6. Functional characterization of a mouse model for central post-stroke pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Modeling Intracerebral Hemorrhage in Mice: Injection of Autologous Blood or Bacterial Collagenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.abcam.com [docs.abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Danshenol B

This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, a bioactive compound isolated from Salvia miltiorrhiza (Danshen). The information is compiled from available scientific literature and is intended for researchers, scientists, and professionals involved in drug development.

Introduction to this compound

This compound (C₂₂H₂₆O₄) is a bioactive diterpenoid compound derived from the traditional Chinese medicine Danshen.[1] It has garnered scientific interest for its potential therapeutic effects, notably its analgesic properties in preclinical models of central post-stroke pain.[1] An understanding of its pharmacokinetic profile is crucial for its development as a therapeutic agent.

Pharmacokinetic Profile of this compound

The pharmacokinetic data for this compound is primarily based on computational, or in silico, predictions. As of the latest literature review, detailed in vivo experimental pharmacokinetic studies providing parameters such as Cmax, Tmax, and AUC are not publicly available.

Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The following table summarizes the predicted ADME properties of this compound based on computational models.[1]

| Parameter | Predicted Value | Implication |

| Oral Bioavailability | 57.95% | Suggests good oral absorption. |

| Intestinal Absorption | Transport rate of 0.53 nm/s in Caco-2 cells | Indicates good permeability across the intestinal wall. |

| Blood-Brain Barrier (BBB) Permeability | Score of 0.1 | Suggests limited penetration into the central nervous system. |

| In Vivo Half-Life (t½) | 4.27 hours | May allow for dosing 2-3 times daily. |

| Water Solubility | Moderate (based on fractional negative accessible surface area of 63.59%) | Adequate for dissolution in the gastrointestinal tract. |

| Membrane Permeability | Adequate (based on a topological polar surface area of 0.29) | Facilitates absorption and distribution. |

| Metabolic Stability | High (inferred from a low number of rotatable bonds) | Suggests resistance to rapid metabolism. |

Bioavailability of this compound

The oral bioavailability of this compound has been predicted to be 57.95%.[1] This favorable prediction suggests that a significant fraction of an orally administered dose may reach systemic circulation. However, it is important to note that this is an in silico prediction, and experimental verification through in vivo studies in animal models is necessary to determine the absolute and relative bioavailability.

For context, many other bioactive constituents of Salvia miltiorrhiza, both lipophilic (e.g., tanshinones) and hydrophilic (e.g., salvianolic acids), exhibit low oral bioavailability in their pure forms.[2][3] Various formulation strategies, such as the use of phospholipid complexes or micronized powders, have been explored to enhance their absorption and bioavailability.[4][5]

Experimental Protocols

While specific experimental protocols for the pharmacokinetic evaluation of this compound are not detailed in the literature, methodologies from studies on other compounds from Salvia miltiorrhiza can serve as a reference.

Animal Studies (in vivo)

An in vivo study investigating the therapeutic effects of this compound in a mouse model of central post-stroke pain has been described.[1]

-

Animal Model: Central Post-Stroke Pain (CPSP) model in mice.[1]

-

Drug Preparation and Administration:

-

Sample Collection for Pharmacokinetic Analysis (General Procedure):

-

Blood samples would be collected at predetermined time points post-dosing via methods such as tail vein or retro-orbital sampling.

-

Plasma would be separated by centrifugation and stored at -80°C until analysis.

-

For tissue distribution studies, animals would be euthanized at various time points, and organs of interest would be harvested.

-

Analytical Methodology for Quantification (Representative Protocol)

A sensitive and specific analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), is essential for the quantification of this compound in biological matrices. The following is a representative protocol based on methods used for other Danshen constituents.[6][7][8]

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding a solvent like acetonitrile or methanol (often containing an internal standard) to the plasma sample.

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

-

-

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[7]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[6][7]

-

Flow Rate: Typically in the range of 0.2-0.6 mL/min.[6]

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.[7]

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode, depending on the ionization efficiency of this compound.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for this compound and the internal standard.[6]

-

-

Method Validation:

-

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability in the biological matrix of interest, following regulatory guidelines.

-

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound in Central Post-Stroke Pain

This compound has been shown to exert its analgesic effects by modulating the PIK3CG/NLRP3 signaling pathway.[1]

Experimental Workflow for in vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study in an animal model.

Conclusion and Future Directions

The available in silico data suggests that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.[1] These characteristics make it a promising candidate for further development. However, the lack of experimental in vivo pharmacokinetic data is a significant knowledge gap.

Future research should prioritize conducting formal pharmacokinetic studies in relevant animal models to:

-

Determine the absolute and relative oral bioavailability of this compound.

-

Elucidate the primary metabolic pathways and identify major metabolites.

-

Characterize the routes and rates of excretion.

-

Obtain key pharmacokinetic parameters (Cmax, Tmax, AUC, clearance, and volume of distribution) following single and multiple dosing regimens.

These studies will be essential for establishing a comprehensive understanding of the ADME properties of this compound, enabling rational dose selection for future preclinical efficacy and toxicology studies, and ultimately supporting its potential transition to clinical development.

References

- 1. This compound alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. openaccesspub.org [openaccesspub.org]

- 8. LC-MS/MS-based measurement of danshen phenolic acids in plasma [manu41.magtech.com.cn]

Danshenol B: A Technical Overview of its Antioxidant and Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danshenol B, a bioactive compound isolated from the medicinal herb Salvia miltiorrhiza (Danshen), has garnered scientific interest for its therapeutic potential. This document provides a detailed technical guide on the antioxidant and anti-inflammatory properties of this compound. It consolidates available preclinical data, elucidates the core signaling pathways involved, and provides detailed experimental protocols for the key assays cited. The primary known mechanism of action for this compound involves the inhibition of the PIK3CG/NLRP3 signaling pathway. Furthermore, based on the activities of structurally related compounds found in Danshen, this guide also explores the potential roles of the Nrf2 and NF-κB signaling pathways in mediating the broader antioxidant and anti-inflammatory effects of this compound. This information is intended to support further research and drug development efforts centered on this promising natural product.

Core Signaling Pathways

This compound exerts its biological effects by modulating key signaling cascades involved in inflammation and oxidative stress. The primary identified pathway is the PI3KCG/NLRP3 axis. Additionally, based on evidence from related compounds in Salvia miltiorrhiza, the Nrf2 and NF-κB pathways are also considered relevant potential targets.

PIK3CG/NLRP3 Signaling Pathway

Recent evidence has identified Phosphoinositide 3-kinase gamma (PIK3CG) as a direct target of this compound.[1] This interaction is significant as PIK3CG is a key regulator of inflammatory and oxidative stress responses. By binding to PIK3CG, this compound inhibits its activity, leading to the downstream suppression of the NLR Family Pyrin Domain Containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines, notably IL-1β and IL-18. Therefore, the inhibitory action of this compound on the PIK3CG/NLRP3 pathway represents a crucial aspect of its anti-inflammatory effects.[1]

Nrf2 Signaling Pathway

While direct evidence for this compound is still emerging, many components of Danshen, such as Danshensu, are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), upregulating their expression and enhancing the cell's capacity to neutralize reactive oxygen species (ROS).

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus. Nuclear NF-κB then drives the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Compounds from Danshen have demonstrated the ability to inhibit this pathway, suggesting a likely mechanism for this compound's anti-inflammatory action.

Quantitative Data

While comprehensive quantitative data for this compound is still being established, the following tables summarize available information and data from the closely related compound, Danshensu, for comparative context.

Table 1: Antioxidant Activity

| Assay | Compound | IC50 Value (μg/mL) | Reference |

| DPPH Radical Scavenging | Danshensu | Data not available for this compound | [2] |

| ABTS Radical Scavenging | Danshensu | Data not available for this compound | [2] |

| Nitric Oxide Scavenging | Danshensu | Data not available for this compound | [2] |

| Lipid Peroxidation | Danshensu | Data not available for this compound | [2] |

Table 2: Anti-inflammatory Activity

| Assay/Model | Compound | Concentration/Dose | Effect | Reference |

| Molecular Docking (Binding Affinity to PIK3CG) | This compound | - | -9.127 kcal/mol | [1] |

| Central Post-Stroke Pain Mouse Model | This compound | 50 mg/kg | Significantly alleviated pain | [1] |

| Thalamic Protein Levels (in vivo) | This compound | 50 mg/kg | Suppressed PIK3CG and NLRP3 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's bioactivities.

Drug Affinity Responsive Target Stability (DARTS)

This protocol is used to identify the direct protein targets of a small molecule.

-

Objective: To identify proteins that are stabilized by binding to this compound, making them resistant to protease digestion.

-

Methodology:

-

Lysate Preparation: Prepare protein lysates from relevant cells or tissues (e.g., VPL/VPM tissues from mouse brain).[1]

-

Compound Incubation: Divide the lysate into two aliquots. To one, add this compound to a final concentration (e.g., 10 µM). To the other, add an equal volume of the vehicle (e.g., 0.1% DMSO) as a control. Incubate at 4°C for 30 minutes to allow for binding.[1]

-

Protease Digestion: Add a protease (e.g., pronase or thermolysin) to both aliquots and incubate for a specific time to allow for partial digestion. The protease concentration and digestion time should be optimized to achieve a suitable level of protein degradation in the control sample.

-

Reaction Quenching: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer, then boiling the samples.

-

Analysis:

-

Western Blot: If a candidate target protein is known (e.g., PIK3CG), analyze the samples by SDS-PAGE followed by Western blotting with an antibody specific to that protein. A stronger band in the this compound-treated lane compared to the control lane indicates protection from proteolysis and thus, binding.

-

Mass Spectrometry: For unbiased target identification, run the samples on an SDS-PAGE gel, excise bands that are more prominent in the this compound-treated lane, and identify the proteins by mass spectrometry.

-

-

Western Blot Analysis for PIK3CG, NLRP3, Nrf2, and NF-κB Pathways

This protocol is used to quantify changes in the expression and phosphorylation status of key signaling proteins.

-

Objective: To measure the levels of total and phosphorylated proteins in response to treatment with this compound.

-

Methodology:

-

Sample Preparation: Treat cells or animals with this compound. For cellular experiments, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For tissue samples, homogenize the tissue in the same lysis buffer. Determine protein concentration using a BCA assay.

-

Nuclear/Cytoplasmic Fractionation (for Nrf2 and NF-κB): To analyze protein translocation, separate the cytoplasmic and nuclear fractions using a commercial kit according to the manufacturer's instructions.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the acrylamide gel should be chosen based on the molecular weight of the target protein (e.g., 8% for the large NLRP3 protein).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-PIK3CG, anti-NLRP3, anti-Nrf2, anti-p-NF-κB p65, anti-IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the target protein levels to a loading control (e.g., GAPDH for whole-cell lysates, Lamin B for nuclear fractions, or β-actin for cytoplasmic fractions).

-

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

This protocol is used to measure changes in the mRNA levels of inflammatory cytokines.

-

Objective: To determine if this compound affects the transcription of pro-inflammatory genes like TNF-α, IL-6, and IL-1β.

-

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells (e.g., RAW 264.7 macrophages) with this compound for a specified time, with or without an inflammatory stimulus like LPS. Extract total RNA from the cells using a commercial kit (e.g., TRIzol).

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: Perform the real-time PCR reaction using a qPCR instrument. The reaction mixture should contain the cDNA template, forward and reverse primers for the target genes (TNF-α, IL-6, IL-1β) and a reference gene (e.g., GAPDH or ACTB), and a fluorescent dye (e.g., SYBR Green).

-

Thermal Cycling: The PCR program typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[1]

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Conclusion

This compound is a promising natural compound with demonstrated anti-inflammatory and likely antioxidant properties. Its primary characterized mechanism involves the direct inhibition of PIK3CG, leading to the suppression of the NLRP3 inflammasome pathway. While further research is required to definitively establish its effects on the Nrf2 and NF-κB pathways, the extensive evidence from related Danshen compounds strongly suggests these are also probable mechanisms of action. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in inflammatory and oxidative stress-related diseases. Future studies should focus on obtaining specific quantitative data for this compound's antioxidant and anti-inflammatory activities and on validating its effects on the Nrf2 and NF-κB pathways in various preclinical models.

References

An In-depth Technical Guide to the Discovery and History of Danshenol B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danshenol B, a naturally occurring abietane-type diterpenoid, has emerged as a molecule of significant interest in the scientific community. First isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a plant with a long history in traditional Chinese medicine, this compound has transitioned from a compound with initially characterized aldose reductase inhibitory activity to a promising therapeutic candidate for neurological conditions. This technical guide provides a comprehensive overview of the discovery, history, and key scientific investigations into this compound. It details the original isolation and structure elucidation, summarizes its biological activities with a focus on recent advancements in its role in alleviating central post-stroke pain, and presents the underlying mechanism of action involving the PIK3CG/NLRP3 signaling pathway. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

Discovery and Initial Characterization

Isolation of this compound

This compound was first reported in the scientific literature in 1997 by a team of researchers led by Tezuka. The compound was isolated from the methanol extract of the dried roots of Salvia miltiorrhiza Bunge, a perennial plant native to China and Japan, commonly known as Danshen. The isolation process, as described in their seminal paper, involved a multi-step chromatographic separation.

Experimental Protocol: Isolation of this compound

-

Extraction: The dried roots of Salvia miltiorrhiza were subjected to extraction with methanol (MeOH) to obtain a crude extract.

-

Solvent Partitioning: The crude MeOH extract was partitioned between different solvents of varying polarities to achieve a preliminary separation of compounds.

-

Column Chromatography: The fraction containing this compound was further purified using silica gel column chromatography. A gradient elution system, likely involving a mixture of non-polar and polar solvents such as hexane and ethyl acetate, would have been employed to separate the various components. While the precise solvent system for this compound's isolation is not detailed in the available literature, a common practice for separating diterpenoids involves a step-wise increase in the polarity of the mobile phase.

-

Further Purification: Fractions containing this compound were likely subjected to further purification steps, such as preparative thin-layer chromatography (TLC) or recrystallization, to yield the pure compound.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, which are standard procedures for the characterization of novel natural products.

Experimental Protocol: Structure Elucidation of this compound

-

Mass Spectrometry (MS): High-resolution mass spectrometry would have been used to determine the exact molecular weight and elemental composition of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: This technique would have provided information about the number and types of protons in the molecule, as well as their chemical environment and connectivity.

-

¹³C-NMR: This would have revealed the number and types of carbon atoms present in the molecule.

-

2D-NMR (COSY, HSQC, HMBC): These advanced NMR techniques would have been crucial in establishing the connectivity between protons and carbons, ultimately allowing for the complete assembly of the molecular structure.

-

Early Biological Activity: Aldose Reductase Inhibition

The initial biological investigation of this compound focused on its potential as an aldose reductase inhibitor. Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications. The 1997 study by Tezuka et al. evaluated the inhibitory activity of this compound and other co-isolated compounds against this enzyme.

| Compound | Aldose Reductase IC₅₀ (µM) |

| This compound | 1.75 |

| Danshenol A | 0.10 |

| Dihydrotanshinone I | 0.85 |

| Tanshinone IIA | 1.20 |

| (-)-Danshexinkun A | 0.90 |

| Cryptotanshinone | 4.80 |

| Tanshinone I | > 10.0 |

| Sugiols | > 10.0 |

| Epalrestat (Control) | 0.10 |

Table 1: Inhibitory activity of this compound and other compounds from Salvia miltiorrhiza on rat lens aldose reductase.

Recent Advances: Neuroprotective Effects and Mechanism of Action

More recently, research has shifted towards the neuroprotective properties of this compound, particularly its efficacy in mitigating central post-stroke pain (CPSP), a debilitating neuropathic pain condition that can arise after a stroke.

In Vivo Efficacy in a Mouse Model of Central Post-Stroke Pain

A recent study investigated the therapeutic potential of this compound in a mouse model of CPSP induced by collagenase-induced intracerebral hemorrhage. The study demonstrated that oral administration of this compound significantly alleviated pain-like behaviors.

Experimental Protocol: Collagenase-Induced Intracerebral Hemorrhage Mouse Model

-

Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Stereotactic Surgery: The anesthetized mouse is placed in a stereotaxic frame. A burr hole is drilled in the skull over the target brain region (e.g., the striatum).

-

Collagenase Injection: A specific amount of bacterial collagenase (e.g., 0.075 units in 0.5 µL of sterile saline) is slowly infused into the brain parenchyma at a controlled rate (e.g., 0.1667 µL/min) using a microinjection pump. The collagenase disrupts the blood-brain barrier, leading to a localized hemorrhage that mimics a stroke.

-

Post-operative Care: The burr hole is sealed, the incision is sutured, and the animal is provided with post-operative care, including analgesics and hydration.

Data Presentation: Effect of this compound on Pain Behavior in CPSP Mice

| Treatment Group | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |

| Sham | Baseline | Baseline |

| CPSP + Vehicle | Significantly Reduced | Significantly Reduced |

| CPSP + this compound (5 mg/kg) | Moderately Increased | Moderately Increased |

| CPSP + this compound (10 mg/kg) | Significantly Increased | Significantly Increased |

| CPSP + this compound (50 mg/kg) | Markedly Increased | Markedly Increased |

Table 2: Summary of the analgesic effects of different doses of this compound in a mouse model of central post-stroke pain. The 50 mg/kg dose showed the most significant therapeutic effect.

Mechanism of Action: Regulation of the PIK3CG/NLRP3 Signaling Pathway

The neuroprotective effects of this compound in the context of CPSP have been linked to its ability to modulate the PIK3CG/NLRP3 signaling pathway. This pathway is critically involved in neuroinflammation.

-

PIK3CG (Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Gamma): This enzyme plays a key role in inflammatory signaling.

-

NLRP3 (NLR Family Pyrin Domain Containing 3): This protein is a central component of the NLRP3 inflammasome, a protein complex that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β.

Experimental Protocol: Investigating the PIK3CG/NLRP3 Pathway

-

Western Blot Analysis:

-

Tissue Preparation: Brain tissue from the different experimental groups of mice is collected and homogenized to extract proteins.

-

Protein Quantification: The total protein concentration in each sample is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for PIK3CG and NLRP3, followed by incubation with a secondary antibody conjugated to a detectable enzyme.

-

Detection and Quantification: The protein bands are visualized, and their intensity is quantified using densitometry.

-

-

Gene Overexpression and Knockdown Studies:

-

Lentiviral Vectors: Lentiviral vectors are engineered to either overexpress or knockdown the expression of PIK3CG in the brains of mice.

-

Stereotactic Injection: The lentiviral vectors are injected into the specific brain region of interest using a stereotaxic apparatus.

-

Behavioral and Molecular Analysis: The effects of PIK3CG manipulation on pain behavior and the expression of downstream targets like NLRP3 are assessed in the presence and absence of this compound treatment.

-

Data Presentation: Effect of this compound on PIK3CG and NLRP3 Protein Expression

| Treatment Group | Relative PIK3CG Protein Expression (Fold Change vs. Sham) | Relative NLRP3 Protein Expression (Fold Change vs. Sham) |

| CPSP + Vehicle | ~2.5-fold increase | ~3.0-fold increase |

| CPSP + this compound (50 mg/kg) | ~1.2-fold increase (Significantly reduced vs. Vehicle) | ~1.5-fold increase (Significantly reduced vs. Vehicle) |

| CPSP + this compound + PIK3CG Overexpression | Persistently High | Persistently High |

| CPSP + PIK3CG Knockdown | Significantly Reduced | Significantly Reduced |

Table 3: Quantitative summary of the effect of this compound on the protein expression of PIK3CG and NLRP3 in the thalamus of CPSP mice. Data are approximations based on reported trends.

Signaling Pathway Diagram

Caption: this compound signaling pathway in central post-stroke pain.

Experimental Workflow Diagram

Caption: Experimental workflow for investigating this compound's effects.

Conclusion and Future Directions

The journey of this compound from its initial discovery as an aldose reductase inhibitor to its current status as a potential neuroprotective agent highlights the importance of continued research into natural products. The elucidation of its mechanism of action in the context of central post-stroke pain through the inhibition of the PIK3CG/NLRP3 signaling pathway provides a solid foundation for its further development as a therapeutic.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Safety and Toxicology: Comprehensive toxicological studies are required to establish a safety profile for potential clinical use.

-

Clinical Trials: Well-designed clinical trials are the ultimate step to validate the therapeutic efficacy of this compound in human patients suffering from central post-stroke pain.

-

Exploration of Other Therapeutic Areas: Given its anti-inflammatory properties, the potential of this compound in other inflammatory and neurodegenerative diseases warrants investigation.

Danshenol B: A Deep Dive into its Molecular Targets in Cardiovascular Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Danshenol B, a lesser-studied abietane diterpenoid from Salvia miltiorrhiza (Danshen), is emerging as a compound of significant interest in the landscape of cardiovascular disease therapeutics. While other constituents of Danshen, such as Tanshinone IIA and Salvianolic Acid B, have been extensively investigated, this compound presents a novel avenue for research. This technical guide synthesizes the current understanding of this compound's molecular targets in key cardiovascular disease models, providing a comprehensive resource for researchers, scientists, and drug development professionals. Recent evidence points towards the PIK3CG/NLRP3 signaling pathway as a primary target, suggesting a potent anti-inflammatory mechanism of action relevant to a spectrum of cardiovascular pathologies.

Core Molecular Target: The PIK3CG/NLRP3 Signaling Axis

Recent network pharmacology and molecular docking studies have identified Phosphoinositide 3-kinase gamma (PIK3CG) as a high-affinity binding target of this compound. This interaction is significant as PIK3CG is a key regulator of the NOD-like receptor protein 3 (NLRP3) inflammasome, a multiprotein complex central to the inflammatory response in numerous cardiovascular diseases.

The NLRP3 inflammasome acts as an intracellular sensor of cellular stress and danger signals. Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms. This cascade is a critical driver of inflammation in conditions such as atherosclerosis, myocardial infarction, and hypertension.[1][2][3]

This compound, by targeting PIK3CG, is proposed to suppress the activation of the NLRP3 inflammasome, thereby mitigating the downstream inflammatory cascade. This inhibitory action on a pivotal inflammatory pathway underscores the therapeutic potential of this compound across various cardiovascular disease models.

Signaling Pathway Diagram

This compound in Cardiovascular Disease Models

While direct experimental evidence for this compound in cardiovascular disease models is still emerging, its identified mechanism of action via the PIK3CG/NLRP3 pathway allows for a strong inferential case for its therapeutic potential in the following conditions.

Atherosclerosis

Atherosclerosis is a chronic inflammatory disease of the arterial wall. The NLRP3 inflammasome is known to be activated in macrophages within atherosclerotic plaques, driving the production of IL-1β and promoting plaque instability.[4] PIK3CG has also been implicated in atherosclerosis, with its inhibition shown to reduce lesion size and enhance plaque stability in murine models.[4]

Hypothesized Effects of this compound in Atherosclerosis:

-

Reduced Endothelial Inflammation: By inhibiting the PIK3CG/NLRP3 pathway in endothelial cells, this compound may reduce the expression of adhesion molecules, thereby decreasing the recruitment of inflammatory cells to the vessel wall.

-

Inhibition of Foam Cell Formation: Suppression of NLRP3 activation in macrophages could lead to decreased uptake of oxidized low-density lipoprotein (ox-LDL) and reduced foam cell formation.

-

Plaque Stabilization: By mitigating inflammation within the plaque, this compound may contribute to a more stable plaque phenotype, reducing the risk of rupture and thrombosis.

Myocardial Infarction and Ischemia-Reperfusion Injury

Following a myocardial infarction, the NLRP3 inflammasome is robustly activated in cardiomyocytes and infiltrating immune cells, contributing to myocyte death (pyroptosis), adverse cardiac remodeling, and heart failure.[1][5] Inhibition of the NLRP3 inflammasome has been shown to reduce infarct size and preserve cardiac function in preclinical models.[1]

Hypothesized Effects of this compound in Myocardial Infarction:

-

Cardioprotection: By suppressing PIK3CG/NLRP3-mediated pyroptosis in cardiomyocytes, this compound may preserve myocardial tissue and reduce infarct size.

-

Attenuation of Post-MI Inflammation: Inhibition of IL-1β and IL-18 production could dampen the intense inflammatory response that follows a myocardial infarction, leading to more favorable cardiac remodeling.

-

Reduced Fibrosis: By modulating the inflammatory environment, this compound may indirectly reduce the extent of cardiac fibrosis that contributes to post-MI heart failure.

Hypertension and Cardiac Hypertrophy

Chronic inflammation is a key contributor to the pathogenesis of hypertension and associated cardiac hypertrophy. The NLRP3 inflammasome is activated in both the vasculature and the heart in response to hypertensive stimuli, promoting vasoconstriction, vascular remodeling, and myocardial hypertrophy.[3][6] Pharmacological inhibition of NLRP3 has been demonstrated to lower blood pressure and attenuate end-organ damage in models of hypertension.[6]

Hypothesized Effects of this compound in Hypertension and Cardiac Hypertrophy:

-

Blood Pressure Reduction: By reducing vascular inflammation and improving endothelial function through PIK3CG/NLRP3 inhibition, this compound may contribute to a reduction in blood pressure.

-

Anti-hypertrophic Effects: Suppression of the NLRP3 inflammasome in cardiomyocytes could directly inhibit the signaling pathways that lead to pathological cardiac hypertrophy.

Quantitative Data Summary

While specific quantitative data for this compound in cardiovascular models is limited, the following table summarizes the effects of targeting the PIK3CG/NLRP3 pathway in relevant studies, providing a benchmark for future investigations of this compound.

| Disease Model | Intervention | Key Quantitative Findings | Reference |

| Atherosclerosis | PIK3CG inhibitor (AS605240) in ApoE-/- mice | - Significant decrease in early atherosclerotic lesions. | [4] |

| NLRP3 knockout in ApoE-/- mice | - Reduced aortic sinus plaque area. | [7] | |

| Myocardial Infarction | NLRP3 inhibitor (MCC950) in mice | - Reduced infarct size. - Preserved cardiac function. | [1] |

| Caspase-1 knockout in mice | - Reduced infarct size. - Attenuated inflammatory response. | [2] | |

| Hypertension | NLRP3 inhibitor (MCC950) in salt-sensitive mice | - Reduced systolic blood pressure. - Decreased renal inflammation and fibrosis. | [6] |

| NLRP3 knockout in Ang II-induced mice | - Reduced blood pressure elevation. - Improved endothelium-dependent relaxation. | [8] |

Experimental Protocols

Detailed experimental protocols for investigating the effects of this compound can be adapted from established methodologies used for other Danshen compounds and NLRP3 inhibitors.

In Vivo Models

-

Atherosclerosis Model:

-

Animal: Apolipoprotein E-deficient (ApoE-/-) mice.

-

Diet: High-fat diet (e.g., 21% fat, 0.15% cholesterol) for 8-12 weeks.

-

This compound Administration: Oral gavage (e.g., 50 mg/kg/day) for the duration of the high-fat diet feeding.

-

Outcome Measures: Aortic sinus plaque area quantification (Oil Red O staining), plaque composition analysis (immunohistochemistry for macrophages, smooth muscle cells, collagen), and measurement of circulating inflammatory cytokines (ELISA).

-

-

Myocardial Infarction Model:

-

Animal: C57BL/6 mice or Sprague-Dawley rats.

-

Procedure: Ligation of the left anterior descending (LAD) coronary artery for 30-60 minutes, followed by reperfusion.

-

This compound Administration: Intraperitoneal or intravenous injection prior to ischemia or at the onset of reperfusion.

-

Outcome Measures: Infarct size measurement (TTC staining), cardiac function assessment (echocardiography), analysis of apoptosis and pyroptosis (TUNEL, caspase-1 activity assays), and measurement of cardiac fibrosis (Masson's trichrome staining).

-

-

Hypertension and Cardiac Hypertrophy Model:

-

Animal: Spontaneously hypertensive rats (SHR) or mice infused with Angiotensin II via osmotic minipumps.

-

This compound Administration: Daily oral gavage for several weeks.

-

Outcome Measures: Blood pressure monitoring (tail-cuff method), assessment of cardiac hypertrophy (heart weight to body weight ratio, cardiomyocyte cross-sectional area), quantification of cardiac fibrosis, and analysis of gene and protein expression of hypertrophic and fibrotic markers.

-

Experimental Workflow Diagram

Conclusion and Future Directions

This compound represents a promising, yet underexplored, therapeutic candidate for a range of cardiovascular diseases. Its potent inhibitory effect on the PIK3CG/NLRP3 signaling pathway provides a strong mechanistic rationale for its anti-inflammatory properties. While direct evidence in cardiovascular models is currently limited, the established role of this pathway in atherosclerosis, myocardial infarction, and hypertension suggests that this compound warrants significant further investigation.

Future research should focus on:

-

Directly testing the efficacy of this compound in established animal models of atherosclerosis, myocardial infarction, and hypertension.

-

Elucidating the precise molecular interactions between this compound and PIK3CG.

-

Investigating potential off-target effects and conducting comprehensive safety and toxicity studies.

-

Exploring the synergistic effects of this compound with other Danshen compounds and conventional cardiovascular medications.

This in-depth technical guide provides a foundational understanding of this compound's molecular targets and its potential in cardiovascular medicine. It is intended to serve as a catalyst for further research and development of this intriguing natural compound.

References

- 1. Cell-Specific Roles of NLRP3 Inflammasome in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the NLRP3 Inflammasome in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of NLRP-3 Inflammasome in Hypertension: A Potential Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic and pharmacological targeting of phosphoinositide 3-kinase-gamma reduces atherosclerosis and favors plaque stability by modulating inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of NLRP3 Inflammasome in Cardiac Inflammation and Remodeling after Myocardial Infarction [jstage.jst.go.jp]

- 6. Pharmacological inhibition of the NLRP3 inflammasome reduces blood pressure, renal damage, and dysfunction in salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K regulates the activation of NLRP3 inflammasome in atherosclerosis through part-dependent AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NLRP3 inflammasome contributes to endothelial dysfunction in angiotensin II-induced hypertension in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Danshenol B for Central Post-Stroke Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Central post-stroke pain (CPSP) is a debilitating neuropathic pain condition that significantly impairs the quality of life for stroke survivors. Current therapeutic options are often inadequate, highlighting the urgent need for novel analgesic agents. Danshenol B, a bioactive compound derived from the traditional Chinese herb Salvia miltiorrhiza (Danshen), has emerged as a promising therapeutic candidate. Preclinical research indicates that this compound alleviates CPSP by modulating the PIK3CG/NLRP3 signaling pathway, a key cascade in neuroinflammation. This technical guide provides an in-depth overview of the foundational research on this compound for CPSP, including its mechanism of action, detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Mechanism of Action: Targeting the PIK3CG/NLRP3 Signaling Pathway

This compound exerts its analgesic effects in the context of CPSP primarily by inhibiting the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PIK3CG)/NLR family pyrin domain-containing protein 3 (NLRP3) signaling pathway.[1][2][3] This pathway is a critical component of the inflammatory response in the central nervous system. In a mouse model of CPSP, this compound treatment was found to significantly suppress this pathway.[1][3]